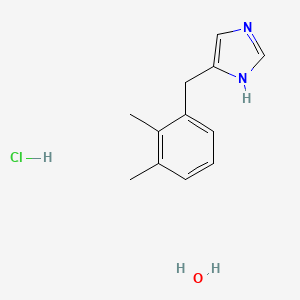
Detomidine hydrochloride monohydrate
説明
Detomidine hydrochloride monohydrate is a synthetic alpha-2 adrenoreceptor agonist with sedative and analgesic properties . It is primarily used as a large animal sedative, especially in horses . It is usually available as the salt detomidine hydrochloride . It is a prescription medication available to veterinarians sold under various trade names .
Molecular Structure Analysis
The molecular formula of Detomidine hydrochloride monohydrate is C12 H14 N2 . Cl H . It has a molecular weight of 222.71 . The chemical name is 1H imidazole, 4- [ (2,3-dimethylphenyl) methyl]-hydrochloride .Physical And Chemical Properties Analysis
Detomidine hydrochloride monohydrate is a solid, colorless, and odorless substance . It has a molecular weight of 240.73 g/mol . The melting point range is 157-159 °C .科学的研究の応用
Phase Transition Kinetics
Detomidine hydrochloride monohydrate's phase transition kinetics in solid-state are critical for its stability. Veldre et al. (2011) used phase transition kinetics to evaluate the thermodynamic stability of this compound. Their approach minimized particle texture influence by using full powder X-ray diffraction profiles. This research provides insight into detomidine hydrochloride monohydrate's solid-state behavior, crucial for its effective application in various scientific domains (Veldre, Actiņš, & Jaunbergs, 2011).
Veterinary Medicine Applications
Detomidine hydrochloride's efficacy in veterinary medicine, particularly for sedation and analgesia in horses, has been widely studied. Grønvold's 1984 study focused on the distribution of detomidine in rat brain tissue, highlighting its relevance in veterinary neuropharmacology. This research is significant for understanding detomidine's central nervous system effects in animals (Grønvold, 1984).
Receptor Interaction Studies
Virtanen and Nyman (1985) explored detomidine's in vitro receptor interactions, discovering its potent alpha-2 adrenoceptor agonistic properties. This study is vital for comprehending detomidine's pharmacological effects, particularly its sedative and analgesic capabilities in veterinary medicine (Virtanen & Nyman, 1985).
Parasitology Research
In parasitology, detomidine hydrochloride has been used to study Gasterophilus intestinalis in horses. Cogley and Cogley (2000) demonstrated its application for observing larval movement patterns in the horse's tongue, offering valuable insights into the lifecycle and control of equine parasites (Cogley & Cogley, 2000).
Pharmacokinetic Studies
Detomidine's pharmacokinetics and metabolism have been examined in various studies. Grimsrud et al. (2009) detailed itspharmacokinetics and metabolites following intravenous and intramuscular administration in horses. This research is crucial for understanding how detomidine is processed in the body, aiding in the development of effective dosing strategies for veterinary use (Grimsrud, Mama, Thomasy, & Stanley, 2009).
Sedation and Analgesia in Veterinary Practice
Clarke and Taylor (1986) focused on detomidine's use as a sedative for horses, highlighting its minimal side effects and effectiveness for various clinical procedures. This study contributes to understanding the practical applications and safety profile of detomidine in veterinary settings (Clarke & Taylor, 1986).
Cardiovascular and Respiratory Effects
Studies have also explored detomidine's cardiovascular and respiratory effects. Savola et al. (1985) investigated its cardiovascular actions in rats and cats, finding that detomidine acts as an agonist of central and peripheral alpha-2 adrenoceptors. This is important for understanding the drug's impact on animal cardiovascular systems (Savola, Ruskoaho, Puurunen, & Kärki, 1985).
Analgesic Effects in Clinical Settings
The analgesic effects of detomidine have been assessed in various settings. Kamerling, Cravens, and Bagwell (1988) objectively studied its analgesic and sedative effects in horses, using innovative techniques to evaluate its potency. Their work contributes to the understanding of how detomidine can be used effectively for pain management in veterinary medicine (Kamerling, Cravens, & Bagwell, 1988).
Safety And Hazards
特性
IUPAC Name |
5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH.H2O/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBSKEIWIRTMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CN=CN2)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238002 | |
| Record name | Detomidine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Detomidine hydrochloride monohydrate | |
CAS RN |
90038-00-9 | |
| Record name | Detomidine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Detomidine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((2,3-Dimethylphenyl)methyl)-3H-imidazole hydrate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DETOMIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V8Q4D5J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)



![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)








